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Compound of Interest

Compound Name:

1-(3-Chloro-2-

fluorophenyl)biguanide

hydrochloride

CAS No.: 1030829-65-2

Cat. No.: B2828029 Get Quote

Executive Summary
3-Chloro-2-fluorophenylbiguanide (3-Cl-2-F-PBG) represents a specific halogenated derivative

of the phenylbiguanide class. While phenylbiguanides are historically recognized for their

interaction with serotonergic pathways, specifically as 5-HT3 receptor agonists, the addition of

the biguanide moiety also implicates metabolic regulation via AMPK activation and

Mitochondrial Complex I inhibition.

This guide provides a theoretical pharmacological profile of 3-Cl-2-F-PBG, derived from

established Structure-Activity Relationships (SAR) of its parent compound, m-

chlorophenylbiguanide (mCPBG), and the metabolic stability principles of fluorination.

Key Predicted Profile:

Primary Target: 5-HT3 Serotonin Receptor (Agonist).[1][2]

Secondary Target: Mitochondrial Complex I (Inhibitor).[3]

Key Advantage: The 2-fluoro substitution is predicted to enhance metabolic stability against

ring hydroxylation compared to non-fluorinated analogs, while the 3-chloro substituent

maintains high lipophilic binding affinity.
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Molecular Architecture & Physicochemical Profile[4]
The biological activity of 3-Cl-2-F-PBG is dictated by three distinct structural pharmacophores.

Understanding these zones is critical for predicting receptor binding and membrane

permeability.

Structural Functionalization[5][6]
Functional Zone Chemical Moiety Biological Function

Zone A (Binding) 3-Chloro Substituent

Increases lipophilicity (

value approx +0.71). Critical

for hydrophobic pocket

occupation in the 5-HT3

receptor.

Zone B (Stability) 2-Fluoro Substituent

Acts as a metabolic block

against ortho-hydroxylation.

High electronegativity creates

a "sigma hole," potentially

influencing electrostatic

docking.

Zone C (Signaling) Biguanide Tail

Highly basic (pKa ~11.5).

Exists as a protonated cation

at physiological pH, enabling

cation-

interactions with receptor

aromatic residues (e.g., Trp,

Tyr).

Pharmacophore Visualization
The following diagram illustrates the functional decomposition of the molecule.
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Figure 1: Pharmacophore decomposition of 3-Cl-2-F-PBG highlighting functional zones.

Primary Pharmacodynamics: The 5-HT3 Agonist
Hypothesis
The 5-HT3 receptor is a ligand-gated ion channel.[4] Based on the high affinity of m-

chlorophenylbiguanide (Ki ~ 0.5 - 2 nM), the 3-Cl-2-F-PBG analog is predicted to retain

significant agonist potency.

Mechanism of Action[3][8]
Binding: The protonated biguanide tail enters the orthosteric binding site of the 5-HT3

receptor (located at the interface of

subunits).

Interaction: It forms a cation-

interaction with conserved Tryptophan residues (Trp183 in 5-HT3A).

Gating: Ligand binding induces a rotation of the extracellular domain, opening the

transmembrane pore.
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Flux: Rapid influx of Na+ and Ca2+ causes neuronal depolarization.

The "Fluorine Effect" on Binding
The addition of the 2-Fluoro group introduces a steric constraint. While the 3-Chloro group

(meta) is ideal for potency, ortho substitution can sometimes reduce affinity due to steric clash.

However, fluorine's small Van der Waals radius (1.47 Å) minimizes this risk, likely preserving

agonist function while altering the kinetic off-rate.
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Figure 2: Signal transduction pathway for 5-HT3 activation by phenylbiguanides.

Secondary Pharmacodynamics: Metabolic
Modulation
Like its structural relatives Metformin and Phenformin, 3-Cl-2-F-PBG possesses the intrinsic

ability to inhibit Mitochondrial Complex I.

Mitochondrial Complex I Inhibition[3][9]
Mechanism: The positive charge of the biguanide allows it to accumulate in the mitochondrial

matrix (driven by membrane potential). It binds to the hydrophobic domain of Complex I

(NADH:ubiquinone oxidoreductase).

Potency Prediction: Lipophilicity correlates with Complex I inhibition potency.

Metformin (LogP -1.43): Weak inhibitor.

Phenformin (LogP -0.8): Moderate inhibitor.

3-Cl-2-F-PBG (Predicted LogP > 2.0): Likely a potent inhibitor of Complex I due to the

lipophilic chlorophenyl ring facilitating membrane crossing.

The AMPK Axis
Inhibition of Complex I leads to a rise in the cellular AMP:ATP ratio. This allosterically activates

AMP-activated protein kinase (AMPK), triggering catabolic pathways (glucose uptake, fatty acid

oxidation) and inhibiting anabolic pathways (mTORC1).

Synthetic Pathway & Quality Control
To verify biological activity, high-purity material is required. The following protocol utilizes a

microwave-assisted condensation, which is superior to traditional reflux for halogenated

anilines.

Synthesis Protocol
Reaction: 3-Chloro-2-fluoroaniline + Dicyandiamide
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3-Chloro-2-fluorophenylbiguanide (HCl salt).

Reagents:

3-Chloro-2-fluoroaniline (1.0 eq)

Dicyandiamide (1.1 eq)

Concentrated HCl (1.0 eq)

Solvent: 2-Propanol or Water/Ethanol mix.

Procedure:

Dissolve aniline in solvent and add HCl dropwise to form the hydrochloride salt in situ.

Add dicyandiamide.[5][6][7]

Method A (Reflux): Reflux at 80-100°C for 4-6 hours.

Method B (Microwave - Preferred): Irradiate at 140°C for 20 minutes (sealed vessel).

Workup:

Cool reaction mixture to 0°C.

Filter the precipitated biguanide hydrochloride.

Recrystallize from water/ethanol.

Quality Control Parameters
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Test Acceptance Criteria Purpose

HPLC Purity > 98.5% (Area under curve)
Ensure no unreacted aniline

(toxic).

1H NMR
Distinct aromatic signals (3H)

+ Broad NH singlets
Confirm substitution pattern.

Mass Spec (ESI+) [M+H]+ consistent with formula Identity verification.

Melting Point
Sharp range (typically >200°C

for HCl salts)
Crystallinity check.

Experimental Protocols for Biological Validation
In Vitro 5-HT3 Functional Assay (Calcium Influx)
Objective: Determine agonist potency (

) relative to mCPBG.

Materials:

HEK293 cells stably expressing human 5-HT3A receptor.

Fluorescent Calcium Dye (e.g., Fluo-4 AM).

FlexStation or FLIPR system.

Protocol:

Loading: Incubate cells with Fluo-4 AM (4

M) for 45 mins at 37°C.

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

Injection: Inject serial dilutions of 3-Cl-2-F-PBG (1 nM to 100

M).
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Measurement: Record peak fluorescence change (

).

Control: Use mCPBG (10

M) as the positive control (100% response).

Analysis: Fit data to a sigmoid dose-response curve to calculate

.

Mitochondrial Respiration Assay (Seahorse)
Objective: Assess Complex I inhibition and metabolic shift.

Materials:

Agilent Seahorse XF Analyzer.

HepG2 or HCT116 cells.

Protocol:

Seeding: Plate cells in XF96 microplates (24h prior).

Treatment: Inject 3-Cl-2-F-PBG (acute injection) during the assay.

Measurement: Monitor Oxygen Consumption Rate (OCR) and Extracellular Acidification

Rate (ECAR).

Expectation:

OCR: Immediate decrease (indicative of Complex I inhibition).

ECAR: Compensatory increase (indicative of glycolytic shift/AMPK activation).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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